molecular formula C6H8N2O B146697 2,4-Dimethyl-6-hydroxypyrimidine CAS No. 6622-92-0

2,4-Dimethyl-6-hydroxypyrimidine

Cat. No.: B146697
CAS No.: 6622-92-0
M. Wt: 124.14 g/mol
InChI Key: UQFHLJKWYIJISA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 2 and 4, and a hydroxyl group at position 6. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-hydroxypyrimidine typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification with glacial acetic acid to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by neutralization with ammonia water . This method is advantageous due to its high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

2,4-Dimethyl-6-hydroxypyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Diamino-6-hydroxypyrimidine
  • 2,4-Dimethyl-5-hydroxypyrimidine
  • 2,6-Dimethyl-4-hydroxypyrimidine

Comparison: 2,4-Dimethyl-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Diamino-6-hydroxypyrimidine, it lacks amino groups, making it less basic and more suitable for certain chemical reactions. The presence of methyl groups at positions 2 and 4 also enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2,4-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFHLJKWYIJISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216418
Record name 2,6-Dimethyl-1H-pyrimidin-4-one
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Molecular Weight

124.14 g/mol
Source PubChem
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CAS No.

6622-92-0
Record name 2,6-Dimethyl-4(3H)-pyrimidinone
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Record name 2,6-Dimethyl-1H-pyrimidin-4-one
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Record name 2,4-Dimethyl-6-hydroxypyrimidine
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Record name 2,6-Dimethyl-1H-pyrimidin-4-one
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Record name 2,6-dimethyl-1H-pyrimidin-4-one
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Record name 2,6-DIMETHYL-1H-PYRIMIDIN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,4-Dimethyl-6-hydroxypyrimidine influence its ability to form complexes with metal ions like Platinum(II) and Palladium(II)?

A1: this compound can act as a ligand due to the presence of nitrogen atoms and the hydroxyl group, which possess lone pairs of electrons. These electron pairs can coordinate with metal ions like Platinum(II) and Palladium(II) to form complexes. [, ] Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing these complexes and providing insights into their structures. [, ]

Q2: What unique reactivity does this compound exhibit with hydrated electrons and hydrogen atoms?

A2: Pulse radiolysis studies have revealed that this compound reacts rapidly with hydrated electrons (e_(aq)^−) and hydrogen atoms (H•). [] The reaction rates are influenced by pH, suggesting that the protonation state of the molecule plays a crucial role. Interestingly, the initial electron adduct undergoes a transformation, likely involving protonation at the C(5) position, leading to the formation of a C(5)-protonated C(6)-yl radical. [] This specific radical species was identified through product analysis using HPLC-ES-MS. []

Q3: How does the molecular structure of this compound impact its hydrogen bonding capabilities in the formation of co-crystals with phloroglucinol?

A3: The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring allows this compound to participate in hydrogen bonding interactions. [] This is clearly demonstrated in its co-crystals with phloroglucinol, where distinct hydrogen-bonding patterns emerge depending on the specific arrangement of the molecules within the crystal lattice. [] This ability to form hydrogen bonds significantly influences the supramolecular architecture and packing modes observed in these co-crystals. []

Q4: Can this compound act as a bridging ligand in the formation of quadruply bonded metal complexes?

A4: Yes, research suggests that this compound can serve as a bridging ligand in the synthesis of quadruply bonded dimetal complexes involving chromium, molybdenum, and tungsten. [] This bridging ability is attributed to the presence of multiple coordination sites within the molecule, enabling it to bridge two metal centers.

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